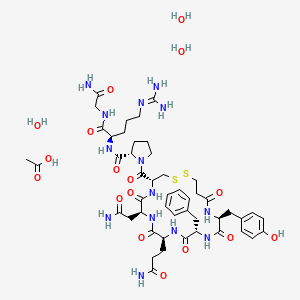

Desmopressin acetate trihydrate

説明

特性

CAS番号 |

62357-86-2 |

|---|---|

分子式 |

C48H74N14O17S2 |

分子量 |

1183.3 g/mol |

IUPAC名 |

acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;trihydrate |

InChI |

InChI=1S/C46H64N14O12S2.C2H4O2.3H2O/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4;;;/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4);3*1H2 |

InChIキー |

YNKFCNRZZPFMEX-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O |

異性体SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O |

正規SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O |

外観 |

white to light yellow crystal |

純度 |

>99% (or refer to the Certificate of Analysis) |

関連するCAS |

16679-58-6 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Adiuretin; Deamino Arginine Vasopressin; Desmogalen; Vasopressin 1-Desamino-8-arginine; trade names: DDAVP, DesmoMelt, Minirin, Minirin Melt, Octim, Stimate; Nocutil. Pubchem ID64759 |

製品の起源 |

United States |

Foundational & Exploratory

A Deep Dive into the Renal Mechanism of Desmopressin Acetate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of desmopressin (B549326) acetate (B1210297) trihydrate in the renal collecting ducts. Desmopressin, a synthetic analogue of the natural antidiuretic hormone vasopressin, is a cornerstone in the management of conditions characterized by polyuria, such as central diabetes insipidus. Its efficacy stems from a highly specific interaction with the vasopressin V2 receptor (V2R) in the principal cells of the kidney's collecting ducts, initiating a signaling cascade that culminates in increased water reabsorption. This document details the core signaling pathway, presents key quantitative data from seminal studies, outlines relevant experimental protocols, and provides visual representations of the involved mechanisms.

Core Mechanism of Action: From Receptor Binding to Water Reabsorption

The antidiuretic effect of desmopressin is a multi-step process initiated by its binding to the V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of principal cells in the renal collecting ducts.[1][2][3] This interaction triggers a cascade of intracellular events, ultimately leading to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, thereby increasing the permeability of the cell to water and facilitating its reabsorption from the tubular fluid back into the bloodstream.[1][2]

The key steps in this signaling pathway are:

-

V2 Receptor Binding: Desmopressin selectively binds to the V2 receptor.[3][4] This binding event induces a conformational change in the receptor.

-

G-Protein Activation: The activated V2 receptor interacts with and activates a stimulatory G-protein (Gs).[3][4] This activation involves the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit dissociates and binds to and activates the enzyme adenylyl cyclase.[1][4]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in this pathway.[1][4]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1][3]

-

Aquaporin-2 (AQP2) Phosphorylation and Translocation: PKA, in turn, phosphorylates specific serine residues on the AQP2 water channel protein, which is stored in intracellular vesicles.[3][5] This phosphorylation is a critical signal for the translocation of these AQP2-containing vesicles to the apical membrane of the principal cell.[2][6] Upon fusion of these vesicles with the apical membrane, AQP2 channels are inserted, dramatically increasing the water permeability of the membrane.[2][6]

This intricate signaling cascade allows for a rapid and potent response to desmopressin, leading to a significant reduction in urine output and an increase in urine osmolality.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the interaction of desmopressin with its target and the downstream cellular responses.

Table 1: Desmopressin Binding Affinity for Vasopressin Receptors

| Ligand | Receptor Subtype | Ki (nM) | EC50 (nM) | Reference(s) |

| Desmopressin | V2 | 65.9 | 23.9 | [1][2] |

| Desmopressin | V1b | 5.84 | 11.4 | [1][2] |

Ki (inhibitor constant) is a measure of binding affinity; a lower Ki indicates higher affinity. EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Desmopressin (dDAVP)-Induced Changes in Aquaporin-2 (AQP2) Phosphorylation in Rat Inner Medullary Collecting Duct (IMCD) Cells

| Phosphorylation Site | Condition | % of Total AQP2 Phosphorylated | Fold Change | Reference(s) |

| Ser256 | Vehicle | ~22% | - | [3] |

| Ser256 | dDAVP | ~50% | ~2.3 | [3] |

| Ser261 | Vehicle | High (constitutive) | - | [7][8] |

| Ser261 | dDAVP | Decreased | 0.4 (2.5-fold decrease) | [8] |

| Ser269 | Vehicle | ~3% | - | [3] |

| Ser269 | dDAVP | ~26% | ~8.7 | [3] |

| pS256/pS261 (doubly phosphorylated) | dDAVP vs. Vehicle | - | 2.67 | [7][9] |

Data represent the percentage of the total AQP2 protein that is phosphorylated at the specified site under basal (vehicle) and desmopressin-stimulated (dDAVP) conditions.

Table 3: Desmopressin (dDAVP)-Induced Apical Membrane Insertion of Aquaporin-2 (AQP2) in Rat IMCD

| Condition | % of Total AQP2 in Apical Plasma Membrane | Reference(s) |

| No dDAVP | 11% | [3] |

| With dDAVP | 25% | [3] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms described, the following diagrams were generated using the DOT language.

Caption: Desmopressin signaling pathway in renal collecting duct principal cells.

Caption: Experimental workflow for analyzing AQP2 translocation.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the study of desmopressin's mechanism of action.

Radioligand Binding Assay for V2 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of desmopressin for the V2 receptor.[10][11]

-

Objective: To quantify the interaction between desmopressin and the V2 receptor.

-

Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the V2 receptor (e.g., [³H]-Arginine Vasopressin) competes with unlabeled desmopressin for binding to membranes prepared from cells expressing the V2 receptor.

-

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the V2 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, incubate a fixed amount of cell membrane preparation with a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of unlabeled desmopressin to the wells.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound ligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of desmopressin.

-

Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 (the concentration of desmopressin that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

-

cAMP Measurement Assay (ELISA)

This assay quantifies the intracellular accumulation of cAMP in response to desmopressin stimulation.[12][13]

-

Objective: To measure the dose-dependent increase in intracellular cAMP levels following V2 receptor activation by desmopressin.

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. Free cAMP in the cell lysate competes with a fixed amount of HRP-labeled cAMP for binding to a limited number of anti-cAMP antibody sites coated on a microplate.

-

Methodology:

-

Cell Culture and Treatment:

-

Seed renal collecting duct cells (e.g., mpkCCD cells) in a multi-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of desmopressin for a defined period (e.g., 15 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells with a lysis buffer provided in the ELISA kit.

-

-

ELISA Procedure:

-

Add the cell lysates and cAMP standards to the wells of the anti-cAMP antibody-coated microplate.

-

Add HRP-labeled cAMP to each well.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) that will be converted by HRP to a colored product.

-

-

Detection:

-

Stop the reaction with a stop solution.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the known cAMP standards against their concentrations.

-

Determine the cAMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.

-

Plot the cAMP concentration as a function of the desmopressin concentration to generate a dose-response curve.

-

-

Immunofluorescence Staining for AQP2 Translocation

This technique visualizes the redistribution of AQP2 from intracellular vesicles to the apical membrane upon desmopressin treatment.[14][15][16]

-

Objective: To qualitatively and semi-quantitatively assess the translocation of AQP2 to the apical plasma membrane.

-

Principle: Cells are fixed and permeabilized, allowing specific antibodies to bind to AQP2. A fluorescently labeled secondary antibody then binds to the primary antibody, enabling visualization of AQP2 localization by fluorescence microscopy.

-

Methodology:

-

Cell Culture and Treatment:

-

Grow mpkCCD cells on permeable supports or glass coverslips to allow for polarization.

-

Treat the cells with desmopressin (e.g., 1 nM dDAVP for 30 minutes) or a vehicle control.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with a solution such as 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent like Triton X-100 or saponin.

-

-

Immunostaining:

-

Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum).

-

Incubate the cells with a primary antibody specific for AQP2.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstain the nuclei with DAPI, if desired.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope.

-

Analyze the images to observe the subcellular localization of AQP2. In untreated cells, AQP2 will appear in a punctate pattern throughout the cytoplasm. In desmopressin-treated cells, a significant portion of the AQP2 signal will be concentrated at the apical membrane.

-

Quantitative analysis can be performed by measuring the fluorescence intensity at the apical membrane versus the cytoplasm.

-

-

Cell Surface Biotinylation for AQP2 Quantification

This method provides a quantitative measure of the amount of AQP2 present on the cell surface.[17][18][19]

-

Objective: To specifically label and quantify proteins on the cell surface, thereby determining the extent of AQP2 translocation to the apical membrane.

-

Principle: A membrane-impermeable biotinylating agent is used to label the extracellular domains of proteins on the surface of intact cells. After cell lysis, the biotinylated proteins are captured using streptavidin-coated beads and then detected by western blotting.

-

Methodology:

-

Cell Culture and Treatment:

-

Grow mpkCCD cells on permeable supports to establish a polarized monolayer.

-

Treat the cells with desmopressin or a vehicle control.

-

-

Biotinylation:

-

Place the cells on ice to stop membrane trafficking.

-

Wash the cells with ice-cold PBS.

-

Incubate the apical surface of the cells with a membrane-impermeable biotinylating reagent (e.g., Sulfo-NHS-SS-Biotin) in biotinylation buffer.

-

-

Quenching and Cell Lysis:

-

Quench the biotinylation reaction with a quenching solution (e.g., glycine (B1666218) in PBS).

-

Lyse the cells in a lysis buffer containing protease inhibitors.

-

-

Streptavidin Pulldown:

-

Clarify the cell lysate by centrifugation.

-

Incubate a portion of the lysate (the "total" fraction) with SDS-PAGE sample buffer.

-

Incubate the remaining lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.

-

Wash the beads to remove non-biotinylated proteins.

-

-

Elution and Western Blotting:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins from the "total" and "cell surface" fractions by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against AQP2, followed by a secondary HRP-conjugated antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities for AQP2 in the "total" and "cell surface" lanes using densitometry.

-

Calculate the ratio of cell surface AQP2 to total AQP2 for both control and desmopressin-treated cells to determine the relative increase in apical AQP2 expression.

-

-

Conclusion

The mechanism of action of desmopressin acetate trihydrate in the renal collecting ducts is a well-defined and elegant example of GPCR-mediated signal transduction. Through its high-affinity binding to the V2 receptor, desmopressin orchestrates a signaling cascade that results in the rapid and efficient translocation of AQP2 water channels to the apical membrane of principal cells. This leads to a marked increase in water reabsorption and a potent antidiuretic effect. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and modulate this critical physiological pathway. A thorough comprehension of these molecular events is paramount for the development of novel therapeutic strategies for water balance disorders.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Desmopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]

- 3. Quantitative analysis of aquaporin-2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. pnas.org [pnas.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genscript.com [genscript.com]

- 13. mabtech.com [mabtech.com]

- 14. researchgate.net [researchgate.net]

- 15. Glucocorticoid Receptor Maintains Vasopressin Responses in Kidney Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ukdiss.com [ukdiss.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

Desmopressin Acetate Trihydrate: A Deep Dive into V2 Receptor Binding Affinity and Selectivity

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics of desmopressin (B549326) acetate (B1210297) trihydrate, a synthetic analogue of the human hormone vasopressin. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the quantitative specifics of its high affinity and selectivity for the vasopressin V2 receptor, outlines detailed experimental methodologies for its characterization, and visualizes the core signaling pathways involved.

Introduction

Desmopressin acetate trihydrate is a cornerstone in the management of conditions such as central diabetes insipidus and nocturnal enuresis.[1][2][3] Its therapeutic efficacy is rooted in its potent and highly selective agonism of the vasopressin V2 receptor.[2][4] This selectivity is crucial as it minimizes the vasopressor effects associated with the V1a receptor, which are characteristic of the endogenous hormone, arginine vasopressin (AVP).[1][4] This document synthesizes the available data to provide a detailed understanding of desmopressin's interaction with vasopressin and oxytocin (B344502) receptors.

Quantitative Binding Affinity and Selectivity

The remarkable clinical profile of desmopressin is a direct consequence of its high binding affinity for the V2 receptor and its significantly lower affinity for other related receptors, such as the V1a and oxytocin receptors. This selectivity ensures a targeted therapeutic effect, primarily antidiuresis, with minimal off-target effects like vasoconstriction.[1]

Table 1: Binding Affinity of this compound for Vasopressin and Oxytocin Receptors

| Receptor Subtype | Ligand | Binding Affinity (Kd/Ki, nM) | Species/Tissue |

| V2 | Desmopressin | ~0.3[5] | Rat |

| V1a | Desmopressin | 250[5] | Rat |

| Oxytocin | Desmopressin | 141[6] | Human Uterine Smooth Muscle Cells |

Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a higher affinity.

Table 2: Receptor Selectivity Profile of Desmopressin

| Receptor Comparison | Selectivity Ratio (Ki/Kd of Off-Target / Ki/Kd of V2) |

| V1a vs. V2 | ~833-fold |

| Oxytocin vs. V2 | ~470-fold |

The data clearly illustrates that desmopressin is several hundred-fold more selective for the V2 receptor over the V1a and oxytocin receptors, underpinning its targeted antidiuretic action without significant pressor or oxytocic activity.[1][7] Furthermore, the antidiuretic-to-vasopressor activity ratio for desmopressin is reported to be between 2000-4000:1 when compared to arginine vasopressin.[8]

V2 Receptor Signaling Pathway

The vasopressin V2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[7] Upon agonist binding, it initiates a well-defined intracellular signaling cascade.

Activation of the V2 receptor by desmopressin leads to the coupling and activation of the stimulatory G-protein, Gs. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates key downstream targets, including the aquaporin-2 (AQP2) water channels and the cAMP response element-binding protein (CREB). Phosphorylation of AQP2 promotes its translocation to the apical membrane of the collecting duct cells, increasing water reabsorption. Simultaneously, phosphorylated CREB moves to the nucleus to enhance the transcription of the AQP2 gene, ensuring a sustained response.

Experimental Protocols

The determination of binding affinity and selectivity is predominantly achieved through radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay: A Representative Protocol

This protocol outlines the key steps in a competitive radioligand binding assay to determine the inhibition constant (Ki) of desmopressin for the V1a and oxytocin receptors.

Detailed Methodologies:

-

Membrane Preparation:

-

Cells or tissues expressing the receptor of interest (e.g., V1a or oxytocin receptor) are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay.

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin for V1a receptors).

-

Increasing concentrations of the unlabeled competitor, desmopressin.

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

-

The plate is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of desmopressin that inhibits 50% of the specific radioligand binding).

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

The extensive body of research on this compound confirms its status as a highly potent and selective V2 receptor agonist. The quantitative data on its binding affinity and the resulting high selectivity ratios for the V2 receptor over the V1a and oxytocin receptors provide a clear molecular basis for its targeted antidiuretic effects and favorable safety profile. The well-characterized V2 receptor signaling pathway and the robust experimental methodologies for assessing receptor binding continue to be invaluable tools for the development of new and improved therapies targeting the vasopressin system. This technical guide serves as a foundational resource for professionals engaged in the ongoing research and development in this critical therapeutic area.

References

- 1. droracle.ai [droracle.ai]

- 2. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Desmopressin - Wikipedia [en.wikipedia.org]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. litfl.com [litfl.com]

In Vitro Effects of Desmopressin Acetate Trihydrate on Murine Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmopressin (B549326) (1-deamino-8-D-arginine vasopressin, dDAVP), a synthetic analogue of the natural hormone vasopressin, is primarily known for its clinical applications in managing bleeding disorders due to its hemostatic properties.[1] It functions as a selective agonist for the vasopressin V2 receptor (V2R), which is coupled to cAMP-dependent signaling pathways.[2][3] Beyond its hemostatic functions, emerging research has pointed towards the potential anti-cancer properties of desmopressin in various tumor types, including breast cancer and osteosarcoma, where it can induce cytostatic effects, apoptosis, and inhibit metastasis.[4][5] This technical guide focuses on the specific in vitro studies of desmopressin acetate (B1210297) trihydrate on murine leukemia cells, with a core emphasis on the findings from L5178Y lymphoblasts.

Quantitative Data Summary

The primary in vitro study on the effects of desmopressin (dDAVP) on murine leukemia cells (L5178Y) revealed a significant impact on their cloning efficiency, particularly in stationary phase or slowly dividing cells.[6] The following tables summarize the key quantitative findings from this research.

| Cell Growth Phase | Treatment Group | Desmopressin (dDAVP) Concentration | Cloning Efficiency (%) | P-value |

| Stationary Phase | Control | 0 nM | 4.3 ± 0.5 | - |

| Stationary Phase | Treated | 25 nM | 7.0 ± 0.3 | < 0.001 |

| Slowly Dividing (26h doubling time) | Control | 0 nM | 10.8 ± 1.2 | - |

| Slowly Dividing (26h doubling time) | Treated | 150 nM | 21.0 ± 2.0 | < 0.001 |

Table 1: Effect of Desmopressin (dDAVP) on the Cloning Efficiency of L5178Y Murine Leukemia Cells[6]

The study also investigated the impact of dDAVP on intracellular second messengers, which are crucial components of signaling pathways.

| Second Messenger | Time Point | Treatment Group | Desmopressin (dDAVP) Concentration | Change in Levels | P-value |

| 1,2-[3H]diacylglycerol | 9 min | Treated | Not specified | Significant elevation | < 0.01 |

| Total [3H]diacylglycerols | 3 min | Treated | Not specified | Significant elevation | < 0.05 |

| Total [3H]diacylglycerols | 9 min | Treated | Not specified | Significant elevation | < 0.02 |

| Inositol (B14025) 1,4,5-trisphosphate | 10 sec | Treated | 100 nM | Marked decrease | Not specified |

| Inositol 1-phosphate | 10 sec | Treated | 100 nM | Marked decrease | Not specified |

Table 2: Effect of Desmopressin (dDAVP) on Second Messenger Levels in L5178Y Murine Leukemia Cells[6]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the in vitro effects of desmopressin on murine leukemia cells.

Cell Culture and Maintenance

-

Cell Line: L5178Y murine lymphoblasts.

-

Culture Medium: Standard laboratory medium suitable for suspension culture of lymphoma cells (e.g., RPMI-1640 or DMEM), supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cell density is maintained between 1 x 10^5 and 1 x 10^6 cells/mL for exponential growth.

Cloning Efficiency Assay

This assay is used to determine the proportion of cells in a population that are capable of proliferating to form a colony.

-

Cell Preparation: L5178Y cells are harvested from culture, and cell viability is determined using a trypan blue exclusion assay.

-

Treatment: Cells are incubated with varying concentrations of desmopressin acetate trihydrate (e.g., 25 nM and 150 nM) or a vehicle control for a specified period.

-

Plating: Following treatment, a known number of viable cells (e.g., 100-200 cells) are plated in a semi-solid medium, such as soft agar (B569324) or methylcellulose, in petri dishes.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 7-14 days, or until visible colonies are formed.

-

Colony Counting: The number of colonies in each dish is counted.

-

Calculation: Cloning efficiency is calculated as: (Number of colonies counted / Number of cells plated) x 100%.

Diacylglycerol (DAG) Measurement

This protocol outlines a method for quantifying cellular diacylglycerol levels, a key second messenger.

-

Metabolic Labeling: L5178Y cells are incubated with a radioactive precursor, such as [3H]glycerol or [3H]arachidonic acid, to label cellular lipids.

-

Treatment: Cells are treated with desmopressin (e.g., 100 nM) for various time points (e.g., 3 and 9 minutes).

-

Lipid Extraction: The reaction is stopped, and total lipids are extracted from the cells using a solvent system like chloroform:methanol:water.

-

Lipid Separation: The extracted lipids are separated using thin-layer chromatography (TLC).

-

Quantification: The spots corresponding to diacylglycerol are identified, scraped from the TLC plate, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of diacylglycerol.

Inositol Phosphate (B84403) (IP) Measurement

This method is used to measure the levels of various inositol phosphates, which are important signaling molecules.

-

Metabolic Labeling: Cells are pre-incubated with myo-[3H]inositol to label the cellular phosphoinositide pool.

-

Treatment: The labeled cells are then stimulated with desmopressin (e.g., 100 nM) for short time intervals (e.g., 10 seconds to 9 minutes).

-

Extraction: The reaction is quenched, and the inositol phosphates are extracted from the cells.

-

Separation: The different inositol phosphate isomers (e.g., IP1, IP3) are separated using anion-exchange chromatography.

-

Quantification: The radioactivity in the fractions corresponding to each inositol phosphate is measured by scintillation counting.

Visualizations: Signaling Pathways and Workflows

Postulated Signaling Pathway of Desmopressin in Murine Leukemia Cells

Caption: Postulated signaling of desmopressin in L5178Y cells.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing desmopressin's in vitro effects.

Discussion and Conclusion

The in vitro evidence from studies on L5178Y murine leukemia cells indicates that this compound can act as a growth-promoting agent, significantly increasing the cloning efficiency of these cells.[6] This effect is associated with rapid changes in intracellular second messenger levels, notably an increase in diacylglycerol and a transient decrease in inositol phosphates.[6] The observed increase in diacylglycerol without a sustained breakdown of phosphoinositides suggests that desmopressin may activate a signaling pathway involving the hydrolysis of phosphatidylcholine, leading to the activation of Protein Kinase C (PKC).[6]

It is important to note that these findings contrast with studies in other cancer types where desmopressin, through V2R and cAMP-mediated pathways, often exerts cytostatic or pro-apoptotic effects.[4][5] The growth-promoting activity in murine leukemia cells highlights the context-dependent nature of desmopressin's action on cancer cells.

For researchers and drug development professionals, these findings underscore the necessity of characterizing the specific vasopressin receptor subtypes present in the target leukemia cells and elucidating the downstream signaling pathways. While the data on murine leukemia cells is limited, it provides a crucial foundation for further investigation into the potential roles of the vasopressin signaling axis in hematological malignancies. Future studies should aim to confirm the expression of vasopressin receptors on various leukemia cell lines, explore the downstream effects of desmopressin on cell cycle and apoptosis in more detail, and investigate the potential for therapeutic intervention by targeting this pathway.

References

- 1. Desmopressin Acetate - LKT Labs [lktlabs.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. Anticancer activity of repurposed hemostatic agent desmopressin on AVPR2-expressing human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth-promoting activity of desmopressin in murine leukemia cells treated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Growth-Promoting and Anti-Proliferative Activities of Desmopressin in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the effects of desmopressin (B549326) on cell growth in vitro. Desmopressin (dDAVP), a synthetic analogue of the hormone vasopressin, exhibits a dual role in modulating cell proliferation, acting as a growth-promoting agent in some cell types while demonstrating anti-proliferative and cytostatic effects in others. This document outlines detailed experimental protocols, presents quantitative data from various studies, and visualizes the key signaling pathways involved, offering a valuable resource for researchers in cell biology and drug development.

Quantitative Data Summary

The effects of desmopressin on cell proliferation are cell-type specific and concentration-dependent. The following tables summarize the quantitative data from key studies.

Table 1: Anti-Proliferative and Cytostatic Effects of Desmopressin on Cancer Cell Lines

| Cell Line | Assay | Desmopressin Concentration | Observed Effect | Reference |

| MCF-7 (Human Breast Carcinoma) | Proliferation Assay | >500 nM ([V⁴Q⁵]dDAVP) | ≤26% reduction in cell proliferation after 72h.[1][2] | [1][2] |

| Proliferation Assay | ≥100 nM (dDAVP) | ~20% reduction in proliferation at 1-1.5 µM after 72h. | ||

| Clonogenic Assay | 0.97 µM (IC50) | 50% inhibition of colony formation. | ||

| MDA-MB-231 (Human Breast Carcinoma) | Clonogenic Assay | 1500 nM ([V⁴Q⁵]dDAVP) | 75% inhibition of clonogenic growth after 7 days.[2] | [2] |

| F3II (Mouse Mammary Carcinoma) | MTT Assay | 1 µM | 15-20% inhibition of cell proliferation after 72h.[3] | [3] |

| Clonogenic Assay | 700 nM (IC50) | 50% inhibition of colony formation.[3][4] | [3][4] | |

| MG-63 (Human Osteosarcoma) | Crystal Violet Staining | 0.1-10 µM | Significant dose-dependent inhibition of cell growth after 72h.[5] | [5] |

| U-2 OS (Human Osteosarcoma) | Crystal Violet Staining | 10 µM | No significant effect on cell growth.[5] | [5] |

Table 2: Growth-Promoting Effects of Desmopressin on Murine Leukemia Cells

| Cell Line | Cell State | Desmopressin Concentration | Observed Effect | Reference |

| L5178Y (Murine Lymphoblasts) | Stationary Phase | 25 nM | Increase in cloning efficiency from 4.3% to 7.0%.[6] | [6] |

| Slowly Dividing (26h doubling time) | 150 nM | Increase in cloning efficiency from 10.8% to 21.0%.[6] | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation (MTT) Assay

This protocol is used to assess cell viability and proliferation by measuring the metabolic activity of cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Desmopressin (dDAVP) stock solution

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.1 N HCl in anhydrous isopropanol)[7]

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,500 cells/well for F3II cells) in 100 µL of complete culture medium.[3][7] Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of desmopressin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the appropriate desmopressin dilution or control medium.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).[3]

-

MTT Addition: Add 10 µL of MTT solution to each well.[7][8] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.[9]

-

Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control cells.

Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Desmopressin (dDAVP) stock solution

-

6-well or 24-well tissue culture plates

-

Formalin

-

Crystal Violet staining solution (0.5% w/v)

Procedure:

-

Cell Seeding: Plate cells at a low density (e.g., 300 cells/cm²) in the appropriate culture plates.[3]

-

Treatment: Add complete medium containing various concentrations of desmopressin or a vehicle control.

-

Incubation: Incubate the plates for an extended period (e.g., 7 days) to allow for colony formation.[3]

-

Fixation and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with formalin for 10-15 minutes.

-

Stain the fixed colonies with Crystal Violet solution for 10-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Colony Counting: Count the number of colonies containing at least 50 cells.[10]

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control. The IC50 value, the concentration that inhibits colony formation by 50%, can be determined.[3]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Desmopressin (dDAVP) stock solution

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with desmopressin or a vehicle control for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.

-

Fixation:

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.[11]

-

Data Analysis: Deconvolute the resulting DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Signaling Pathways and Visualizations

Desmopressin primarily exerts its effects on cell growth through the vasopressin V2 receptor (V2R), a G-protein coupled receptor. The downstream signaling pathways, however, can differ depending on the cell type, leading to either anti-proliferative or growth-promoting outcomes.

Anti-Proliferative Signaling Pathway in Cancer Cells

In many cancer cell lines, such as breast and osteosarcoma, desmopressin binding to the V2R activates a signaling cascade that leads to cytostatic or anti-proliferative effects.[1][3][5][13] This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][3][14]

Growth-Promoting Signaling Pathway in Murine Leukemia Cells

In contrast to its effects on many cancer cells, desmopressin has been shown to promote the growth of murine leukemia cells.[6] This effect is postulated to be mediated through a pathway involving the generation of diacylglycerol (DAG) and the subsequent activation of Protein Kinase C (PKC), independent of the typical cAMP/PKA pathway.[6]

Experimental Workflow for Investigating Desmopressin's Effects

The following diagram illustrates a typical experimental workflow for characterizing the in vitro effects of desmopressin on cell growth.

References

- 1. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Anticancer activity of repurposed hemostatic agent desmopressin on AVPR2-expressing human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth-promoting activity of desmopressin in murine leukemia cells treated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. hoelzel-biotech.com [hoelzel-biotech.com]

- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. researchgate.net [researchgate.net]

- 14. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The In Vitro Modulation of Platelet Function by Desmopressin Acetate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmopressin (B549326) acetate (B1210297) trihydrate (DDAVP), a synthetic analogue of the antidiuretic hormone vasopressin, is utilized clinically to manage bleeding disorders. While its primary in vivo mechanism involves the release of von Willebrand factor (vWF) and Factor VIII from endothelial cells, the direct and indirect effects of desmopressin on platelet function in vitro are complex and a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of desmopressin's in vitro interactions with platelets, detailing its impact on aggregation, adhesion, and activation. We present a synthesis of key experimental findings, detailed methodologies for in vitro assessment, and a summary of the implicated signaling pathways to serve as a resource for researchers in hematology and drug development.

Introduction

Desmopressin (1-desamino-8-D-arginine vasopressin, DDAVP) is a valuable therapeutic agent for patients with certain bleeding disorders, including von Willebrand disease and mild hemophilia A.[1] Its hemostatic efficacy is largely attributed to its ability to stimulate the release of vWF and Factor VIII from endothelial storage sites, the Weibel-Palade bodies.[1] However, a growing body of in vitro evidence suggests that desmopressin may also directly and indirectly modulate platelet function, contributing to its overall hemostatic effect. Understanding these in vitro mechanisms is crucial for optimizing its clinical use and for the development of novel hemostatic agents. This guide will delve into the nuanced in vitro effects of desmopressin on platelet physiology, supported by experimental data and detailed protocols.

Mechanism of Action on Platelets: In Vitro Evidence

The in vitro effects of desmopressin on platelets can be categorized into direct interactions with platelets and indirect effects mediated by endothelial cells.

Direct Effects on Platelets

The direct action of desmopressin on isolated platelets has yielded some conflicting results in the literature.

-

Platelet Aggregation: Some studies report that desmopressin alone does not induce platelet aggregation in vitro.[2][3] However, it has been shown to enhance the maximal extent of platelet aggregation when induced by other agonists such as ADP and collagen.[2][3] This suggests a "priming" effect on platelets.

-

Platelet Activation: While some studies found that DDAVP does not induce the expression of activation-dependent antigens on its own[2][3], others have demonstrated that desmopressin can directly stimulate the expression of P-selectin (CD62P), an alpha-granule membrane protein that appears on the platelet surface upon activation.[4] This effect was observed at pharmacologic concentrations (1.0 to 1000 nmol/L) and appears to be mediated through the vasopressin V1 receptor, as it was inhibited by a V1 receptor antagonist.[4]

-

Procoagulant Activity: In vivo studies with subsequent in vitro analysis have shown that desmopressin enhances the formation of "procoagulant" or COAT (collagen and thrombin-activated) platelets.[5][6] This is associated with increased platelet-dependent thrombin generation and is thought to be mediated by an enhancement of intracellular Na+/Ca2+ mobilization.[1][6]

Indirect Effects via Endothelial Cells

The indirect effects of desmopressin on platelet function are more clearly established and are primarily mediated by its action on vascular endothelial cells.

-

Release of von Willebrand Factor (vWF): Desmopressin binds to V2 receptors on endothelial cells, triggering the release of large vWF multimers.[5][7] In in vitro co-culture or flow chamber models, supernatant from desmopressin-treated endothelial cells, containing released vWF, has been shown to significantly increase platelet deposition on collagen surfaces.[8][9]

-

Enhanced Platelet Adhesion: Studies using flow chamber models have demonstrated that desmopressin treatment of endothelial cells increases their adhesiveness for platelets.[8][9] Furthermore, desmopressin has been shown to enhance platelet adhesion to the extracellular matrix of cultured human endothelial cells through an increased expression of tissue factor.[10]

Signaling Pathways

The modulation of platelet function by desmopressin involves distinct signaling pathways depending on the target cell.

Experimental Protocols

A variety of in vitro techniques are employed to investigate the effects of desmopressin on platelet function.

Platelet Aggregometry

This is a fundamental technique to assess platelet-platelet interaction.

-

Light Transmission Aggregometry (LTA):

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood anticoagulated with sodium citrate (B86180) at a low speed. Platelet-poor plasma (PPP) is obtained by further high-speed centrifugation.

-

Procedure: PRP is placed in a cuvette in an aggregometer and stirred at 37°C. A baseline light transmission is established.

-

Incubation: Desmopressin or vehicle control is added to the PRP and incubated for a specified time.

-

Agonist Addition: A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

-

Measurement: The change in light transmission, which increases as platelets aggregate, is recorded over time. The maximal aggregation percentage is calculated relative to the light transmission of PPP.

-

-

Multiple Electrode Aggregometry (MEA):

-

Sample: Uses whole blood, which is more physiological.

-

Procedure: Diluted whole blood is placed in a test cell with two pairs of electrodes.

-

Incubation and Agonist Addition: Desmopressin and an agonist are added.

-

Measurement: As platelets aggregate on the electrodes, the electrical impedance between them increases. The area under the aggregation curve (AUC) is a key parameter.[11]

-

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantification of surface marker expression on individual platelets.

-

Sample Preparation: PRP or washed platelets are prepared.

-

Incubation: Platelets are incubated with various concentrations of desmopressin or a control vehicle.

-

Staining: Fluorescently labeled monoclonal antibodies against activation markers, such as anti-CD62P (P-selectin) and PAC-1 (which binds to the activated form of the GPIIb/IIIa receptor), are added.[12]

-

Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer. The percentage of platelets positive for a particular marker is determined.

Platelet Adhesion Assays

These assays assess the ability of platelets to adhere to surfaces under static or flow conditions.

-

Static Adhesion Assay:

-

Coating: Microplate wells are coated with a substrate such as collagen or extracellular matrix from cultured endothelial cells.

-

Incubation: Labeled platelets (e.g., with a fluorescent dye) are added to the wells with or without desmopressin and incubated.

-

Washing: Non-adherent platelets are washed away.

-

Quantification: The number of adherent platelets is quantified by measuring the fluorescence or enzymatic activity.

-

-

Flow Chamber Adhesion Assay:

-

Chamber Preparation: A parallel-plate flow chamber is assembled with a coverslip coated with collagen or a monolayer of cultured endothelial cells. The endothelial cells may be pre-treated with desmopressin.[8][10]

-

Perfusion: Anticoagulated whole blood or a suspension of isolated platelets is perfused through the chamber at a defined shear rate, mimicking physiological blood flow.[10][13]

-

Visualization and Quantification: Platelet adhesion and thrombus formation on the surface are observed by microscopy (e.g., fluorescence or DIC). The surface area covered by platelets is quantified using image analysis software.[13]

-

Quantitative Data Summary

The following tables summarize quantitative findings from in vitro studies on desmopressin's effect on platelet function.

Table 1: Effect of Desmopressin on Platelet Activation (P-selectin Expression)

| Desmopressin Concentration | Median % of Platelets Expressing CD62 (P-selectin) | Range |

| 1.0 nmol/L | 14.1% | 0.6% to 45.4% |

Data from a study on platelet-rich plasma from 35 normal subjects.[4]

Table 2: Effect of Desmopressin on Platelet Adhesion to Endothelial Cell Matrix

| Desmopressin Concentration | Platelet Deposition | Statistical Significance (vs. Control) |

| 5 ng/mL | Significantly Increased | p < 0.05 |

| 30 ng/mL | Significantly Increased | p < 0.01 |

Data from a study using a parallel-plate flow chamber at a shear rate of 800 s⁻¹.[10]

Table 3: Effect of Desmopressin on Agonist-Induced Platelet Aggregation

| Condition | Agonist | Effect of Desmopressin |

| In Vitro | ADP | Increased maximal extent of aggregation |

| In Vitro | Collagen | Increased maximal extent of aggregation |

| In Vitro | Vasopressin (AVP) | Greatly inhibited aggregation |

Qualitative summary from in vitro experiments on platelets from healthy volunteers.[2][3]

Discussion and Future Directions

The in vitro evidence indicates that desmopressin acetate trihydrate modulates platelet function through a dual mechanism. Indirectly, and most potently, it acts on endothelial cells to release vWF, which is critical for platelet adhesion and aggregation, especially under high shear stress. Directly, it appears to prime platelets for activation by other agonists and may, under certain conditions, directly induce activation markers via the V1 receptor.

The discrepancies in the literature regarding direct platelet effects may be due to variations in experimental conditions, such as the use of whole blood versus isolated platelets, the specific agonists and concentrations used, and the endpoints measured.

Future in vitro research should focus on:

-

Elucidating the precise downstream signaling events following V1 receptor engagement on platelets.

-

Investigating the dose-dependent effects of desmopressin on a wider range of platelet functions, including clot retraction and microparticle formation.

-

Utilizing more advanced in vitro models, such as microfluidic "vessel-on-a-chip" systems that incorporate both endothelial cells and platelets under physiological flow, to better dissect the interplay between direct and indirect effects.

Conclusion

This compound's role in modulating platelet function in vitro is multifaceted. While its impact on endothelial cell release of vWF is a major contributor to its hemostatic action, direct effects on platelet priming and activation cannot be disregarded. The experimental protocols and data summarized in this guide provide a framework for researchers to further explore the intricate mechanisms of this important therapeutic agent. A deeper understanding of these in vitro actions will be instrumental in refining its clinical applications and in the rational design of new therapies for bleeding disorders.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. In vitro and in vivo effects of desmopressin on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo effects of desmopressin on platelet function | Haematologica [haematologica.org]

- 4. Desmopressin stimulates the expression of P-selectin on human platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Desmopressin (DDAVP) enhances platelet adhesion to the extracellular matrix of cultured human endothelial cells through increased expression of tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of desmopressin on platelet function under conditions of hypothermia and acidosis: an in vitro study using multiple electrode aggregometry* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Endothelial‐Independent Effect of Desmopressin, In Vitro, on Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Desmopressin (DDAVP) improves recruitment of activated platelets to collagen but simultaneously increases platelet endothelial interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antidiuretic and Coagulant Properties of Desmopressin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmopressin (B549326) acetate (B1210297), a synthetic analogue of the human antidiuretic hormone vasopressin, is a crucial therapeutic agent with a dual mechanism of action, making it invaluable in treating a range of conditions.[1] It is primarily recognized for its potent antidiuretic effects in managing central diabetes insipidus and nocturnal enuresis, and for its coagulant properties in controlling bleeding in patients with certain hematologic disorders like von Willebrand's disease and mild hemophilia A.[1][2][3] Unlike its natural counterpart, vasopressin, desmopressin exhibits enhanced antidiuretic activity and a longer duration of action with minimal pressor effects, attributed to its high selectivity for the vasopressin V2 receptor.[4] This guide provides a comprehensive technical overview of the antidiuretic and coagulant properties of desmopressin acetate, detailing its mechanisms of action, relevant quantitative data, experimental protocols, and associated signaling pathways.

Antidiuretic Properties of Desmopressin Acetate

The primary antidiuretic function of desmopressin is to regulate water balance by reducing urine production.[1] This is achieved through its interaction with the renal collecting ducts, leading to increased water reabsorption.[1][5]

Mechanism of Action

Desmopressin selectively binds to the vasopressin V2 receptors, which are Gs-protein coupled receptors located on the basolateral membrane of the principal cells in the renal collecting ducts and distal convoluted tubules.[1][6][7] This binding initiates a signaling cascade:

-

Activation of adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][6]

-

Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[1]

-

PKA, in turn, phosphorylates proteins that promote the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells.[1][4]

-

The increased number of AQP2 channels enhances the permeability of the membrane to water, facilitating its reabsorption from the tubular fluid back into the bloodstream.[1][5]

This process results in a decrease in urine volume and an increase in urine osmolality, thereby concentrating the urine.[2][5][6]

Signaling Pathway for Antidiuretic Effect

Caption: Signaling cascade of desmopressin's antidiuretic effect in renal collecting duct cells.

Data on Antidiuretic Effects

The following table summarizes representative quantitative data on the antidiuretic effects of desmopressin.

| Parameter | Baseline | Post-Desmopressin Administration | Fold Change/Effect | Reference(s) |

| Urine Volume | High | Significantly Reduced | Varies with dose and patient condition; can be a multi-fold decrease. | [2][5][8] |

| Urine Osmolality | Low | Increased | Correlates with the decrease in urine volume, indicating more concentrated urine. | [2][6] |

| Plasma Osmolality | Normal to High | Decreased | Reflects increased water reabsorption into the bloodstream. | [2] |

| Onset of Action | N/A | 30 minutes to 2 hours | Dependent on the route of administration (IV, subcutaneous, intranasal, or oral). | [4][5] |

| Duration of Action | N/A | 6 to 24 hours | Longer than native vasopressin, providing sustained antidiuretic effect. | [5] |

Experimental Protocol: Assessment of Antidiuretic Activity in Rats

This protocol is a standard method for screening potential antidiuretic agents in a preclinical setting.

1. Animals:

-

Acclimatization: House individually in metabolic cages for at least 24-48 hours before the experiment to minimize stress-induced variations. Allow free access to food and water.[9]

2. Preparation:

-

Fasting: Withhold food 12-18 hours prior to the experiment but continue to provide free access to water.[8][9]

-

Hydration: Administer a hydrating load of 0.9% saline solution orally or intraperitoneally at a volume of 25 mL/kg body weight to all animals to ensure a consistent baseline hydration state.[10]

3. Dosing:

-

Divide animals into groups (n=6 per group):

4. Urine Collection:

-

Place the rats back into the metabolic cages immediately after dosing.

-

Collect urine at predetermined intervals (e.g., hourly for the first 5 hours, then a cumulative collection at 24 hours).[11]

5. Measurements and Data Analysis:

-

Urine Volume: Record the total volume of urine for each animal at each time point.[10]

-

Urine Osmolality/Specific Gravity: Measure the concentration of solutes in the collected urine.

-

Electrolyte Analysis: Analyze urine for sodium, potassium, and chloride concentrations to assess effects on electrolyte excretion.

-

Data Presentation: Present data as mean ± standard deviation. Compare the test groups to the control group to determine the antidiuretic effect.

Coagulant Properties of Desmopressin Acetate

Desmopressin is also a valuable hemostatic agent, primarily by stimulating the release of endogenous clotting factors.[1][12]

Mechanism of Action

The coagulant effect of desmopressin is also mediated by the V2 receptor, but in this case, on vascular endothelial cells.[4][12]

-

Desmopressin binds to V2 receptors on endothelial cells.[12][13]

-

This binding triggers a cAMP-mediated signaling pathway, similar to the one in the kidneys.[12][13]

-

This signaling cascade leads to the exocytosis of von Willebrand factor (vWF) and Factor VIII (FVIII) from their storage sites within the Weibel-Palade bodies of endothelial cells.[4][12][13]

-

The release of these factors into the circulation increases their plasma concentrations.[1][12] vWF is crucial for platelet adhesion to sites of vascular injury, and FVIII is a critical cofactor in the intrinsic coagulation cascade.[1]

By increasing the levels of vWF and FVIII, desmopressin enhances primary hemostasis and the formation of a stable fibrin (B1330869) clot.[1][12][14]

Signaling Pathway for Coagulant Effect

Caption: Signaling pathway for desmopressin-induced release of vWF and FVIII from endothelial cells.

Data on Coagulant Effects

The table below summarizes the quantitative impact of desmopressin on hemostatic parameters.

| Parameter | Baseline Level | Post-Desmopressin (0.3 µg/kg IV) | Peak Effect Time | Duration of Effect | Reference(s) |

| Factor VIII (FVIII) Activity | Patient-dependent | 2- to 6-fold increase | 1-2 hours | 6-12 hours | [4][13][15] |

| von Willebrand Factor (vWF) Antigen | Patient-dependent | 2- to 6-fold increase | 30-90 minutes | Variable | [4][13][15] |

| Bleeding Time | Prolonged | Shortened/Normalized | Variable | Several hours | [14][16][17] |

| aPTT (in deficient patients) | Prolonged | Shortened | Variable | Several hours | [12][14] |

Experimental Protocol: Desmopressin (DDAVP) Trial

This protocol is used to assess an individual's hemostatic response to desmopressin to determine its potential therapeutic efficacy.[13]

1. Patient Selection:

-

Patients with mild to moderate von Willebrand disease (Type 1) or mild hemophilia A (FVIII levels >5%).[2][14]

-

Ensure no contraindications are present, such as a history of hyponatremia, significant renal impairment, or known hypersensitivity.[5][6]

2. Baseline Measurements:

-

Draw a blood sample to measure baseline levels of:

-

Factor VIII coagulant activity (FVIII:C)

-

von Willebrand factor antigen (vWF:Ag)

-

von Willebrand factor activity (e.g., ristocetin (B1679390) cofactor activity, VWF:RCo)

-

Complete blood count (CBC) to check platelet count.[18]

-

3. Desmopressin Administration:

-

Administer desmopressin at a standard dose of 0.3 µg/kg.[15][19]

-

The drug is typically infused intravenously over 15-30 minutes, diluted in sterile saline.[19][20] Subcutaneous and intranasal routes are also used.[15]

4. Post-Infusion Monitoring and Sampling:

-

Monitor the patient for any adverse effects, such as headache, facial flushing, or changes in blood pressure.

-

Draw blood samples at several time points post-administration to assess the peak and duration of the response. Common time points include 1, 2, and 4 hours after the infusion.[13][18]

5. Laboratory Analysis:

-

Analyze the post-infusion samples for the same parameters measured at baseline (FVIII:C, vWF:Ag, vWF activity).

6. Interpretation of Results:

-

Good Response: Generally defined as at least a 2- to 4-fold increase from baseline levels of FVIII and vWF, achieving a hemostatic level (typically >50 IU/dL).[13][18]

-

The results determine if the patient is a "responder" and can be treated with desmopressin for bleeding episodes or as prophylaxis for surgical procedures.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating the properties of desmopressin.

Conclusion

Desmopressin acetate's dual properties as a potent antidiuretic and a valuable hemostatic agent stem from its selective action on the V2 receptor in different tissues. Its ability to increase water reabsorption in the kidneys and to stimulate the release of essential clotting factors from the endothelium underscores its versatility in clinical practice. The detailed understanding of its molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is fundamental for its continued application and for the development of novel therapeutic strategies in nephrology and hematology. This guide provides a foundational technical resource for professionals engaged in the research and development of such therapies.

References

- 1. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]

- 2. Desmopressin: Package Insert / Prescribing Information / MOA [drugs.com]

- 3. Articles [globalrx.com]

- 4. droracle.ai [droracle.ai]

- 5. m.youtube.com [m.youtube.com]

- 6. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Desmopressin as a hemostatic and blood sparing agent in bleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www1.wfh.org [www1.wfh.org]

- 15. Desmopressin (DDAVP) and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of desmopressin acetate (DDAVP) and dextran on hemostatic and thromboprophylactic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Desmopressin--a haemostatic drug: state-of-the-art review. | Semantic Scholar [semanticscholar.org]

- 18. A Review of Desmopressin Use in Bleeding Disorders: An Unsung Hero? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of desmopressin acetate on platelet aggregation, von Willebrand factor, and blood loss after cardiac surgery with extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of desmopressin effects on haemostasis in children with congenital bleeding disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Desmopressin's V2 Receptor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmopressin (B549326) (1-deamino-8-D-arginine vasopressin, dDAVP) is a synthetic analogue of the human antidiuretic hormone, arginine vasopressin (AVP). A cornerstone in the management of central diabetes insipidus and certain bleeding disorders, desmopressin's therapeutic efficacy is rooted in its remarkable selectivity for the vasopressin V2 receptor (V2R) over the V1a (V1aR) and V1b (V1bR) receptor subtypes.[1][2] This selectivity is clinically crucial, as it allows for potent antidiuretic effects mediated by V2R in the renal collecting ducts, while minimizing the vasopressor and ACTH-releasing activities associated with V1aR and V1bR activation, respectively.[3][4] This in-depth technical guide elucidates the molecular underpinnings of this selectivity, providing a comprehensive overview of the structural modifications in desmopressin, the key amino acid residues in the V2 receptor, and the experimental methodologies used to unravel these interactions.

Structural Modifications of Desmopressin Conferring V2 Selectivity

The enhanced selectivity and prolonged half-life of desmopressin compared to native AVP are primarily attributed to two key structural modifications:

-

Deamination of Cysteine at Position 1: The removal of the amino group from the N-terminal cysteine residue increases the molecule's resistance to aminopeptidases, thereby extending its biological half-life.[3][5]

-

Substitution of L-Arginine with D-Arginine at Position 8: This chiral inversion at position 8 is the principal determinant of desmopressin's profound V2 selectivity. This change significantly reduces its affinity for the V1a receptor, thus abolishing most of its vasopressor activity.[3][4]

These modifications result in a molecule with a significantly higher antidiuretic-to-vasopressor activity ratio, estimated to be 2000-4000 times greater than that of AVP.[6]

Quantitative Analysis of Desmopressin's Receptor Binding and Functional Selectivity

The selectivity of desmopressin for the V2 receptor has been quantified through various in vitro assays, including radioligand binding and functional assays measuring second messenger production. The following tables summarize key quantitative data from the literature.

Table 1: Comparative Binding Affinities (Ki) of Desmopressin and Arginine Vasopressin (AVP) for Vasopressin Receptor Subtypes

| Ligand | Receptor Subtype | Species | Binding Affinity (Ki, nM) | Reference |

| Desmopressin | V2 | Human | 65.9 | [7] |

| V1a | Rat | 250 | [8] | |

| V1b | Human | 5.84 | [7] | |

| AVP | V2 | Rat | 0.4 | [8] |

| V1a | Rat | 1.7 | [8] |

Table 2: Comparative Functional Potency (EC50) of Desmopressin and Arginine Vasopressin (AVP)

| Ligand | Receptor Subtype | Functional Assay | Species | Functional Potency (EC50, nM) | Reference |

| Desmopressin | V2 | cAMP accumulation | Human | 23.9 | [7] |

| V1b | Inositol (B14025) phosphate (B84403) turnover | Human | 11.4 | [7] | |

| AVP | V2 | cAMP accumulation | COS-7 cells | 0.068 | [9] |

Molecular Determinants within the V2 Receptor for Desmopressin Selectivity

Site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues within the V2 receptor that are crucial for the high-affinity binding of desmopressin and its discrimination from the V1a receptor.

The Role of the First Extracellular Loop

A key determinant for the selective binding of dDAVP lies within the first extracellular loop of the V2 receptor. Specifically, an aspartic acid residue (Asp-103 in the bovine V2 receptor) has been identified as being responsible for the high-affinity binding of desmopressin.[10] The corresponding residue in the V1a receptor is typically a glutamate. Swapping this single amino acid in the porcine V2 receptor, which naturally has a low affinity for dDAVP, to an aspartate, confers high-affinity binding.[10] This suggests a critical electrostatic or hydrogen bonding interaction between the D-arginine at position 8 of desmopressin and this specific residue in the V2 receptor's extracellular domain.

Other Important Residues for Ligand Binding and Receptor Activation

Molecular modeling and mutagenesis studies have implicated several other residues in the transmembrane helices of the V2 receptor as being important for ligand binding and receptor activation. These include:

-

Transmembrane Helix 3 (TM3): Gln119, Met123

-

Transmembrane Helix 4 (TM4): Glu174

-

Transmembrane Helix 5 (TM5): Val206, Ala210

-

Transmembrane Helix 6 (TM6): Trp284, Phe287, Gln291

-

Transmembrane Helix 7 (TM7): Phe307, Asn317

While many of these residues are conserved across vasopressin receptor subtypes, subtle differences in their spatial arrangement and interaction with the ligand likely contribute to the overall selectivity profile.[11]

Signaling Pathways

The differential physiological effects of desmopressin are a direct consequence of the distinct signaling pathways coupled to the V2 and V1a receptors.

Caption: V2 Receptor Signaling Pathway.

Caption: V1a Receptor Signaling Pathway.

Experimental Protocols

The elucidation of the molecular basis for desmopressin's V2 selectivity has relied on a suite of key experimental techniques. Below are detailed methodologies for these pivotal assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., desmopressin) for a specific receptor.

-

Cell Culture and Membrane Preparation:

-

Culture cells stably or transiently expressing the vasopressin receptor subtype of interest (V2 or V1a) in appropriate growth medium.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Wash the membrane pellet with fresh buffer and resuspend it in the final assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) to each well.

-

Add increasing concentrations of the unlabeled competitor ligand (desmopressin or AVP).

-

To determine non-specific binding, add a high concentration of an unlabeled ligand to a separate set of wells.

-

Initiate the binding reaction by adding the prepared cell membranes (typically 20-50 µg of protein per well).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.

-